![molecular formula C15H15NO3 B1419841 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid CAS No. 1094432-91-3](/img/structure/B1419841.png)
3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Alkaloids
- Scientific Field: Organic Chemistry
- Application Summary: Indole derivatives are significant in the synthesis of selected alkaloids . They play a crucial role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .
- Methods of Application: The investigation of novel methods of synthesis has attracted the attention of the chemical community .
- Results or Outcomes: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Multicomponent Reactions
- Scientific Field: Organic Chemistry
- Application Summary: 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used in multicomponent reactions (MCRs) to produce complex molecules .
- Methods of Application: MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Results or Outcomes: MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They are significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .
Antiviral Activity
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives possess various biological activities, including antiviral activity . They have been found to inhibit various viruses .
- Methods of Application: The antiviral activity of indole derivatives is typically evaluated using in vitro assays against a broad range of RNA and DNA viruses .
- Results or Outcomes: Certain indole derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Anti-inflammatory Activity
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives have been found to possess anti-inflammatory activity . They can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation .
- Methods of Application: The anti-inflammatory activity of indole derivatives is typically evaluated using in vitro and in vivo models of inflammation .
- Results or Outcomes: Indole derivatives have shown significant anti-inflammatory activity in various models of inflammation .
Anticancer Activity
- Scientific Field: Oncology
- Application Summary: Indole derivatives have been found to possess anticancer activity . They can inhibit the growth of cancer cells and induce apoptosis .
- Methods of Application: The anticancer activity of indole derivatives is typically evaluated using in vitro assays against a variety of cancer cell lines .
- Results or Outcomes: Indole derivatives have shown potent anticancer activity against various cancer cell lines .
Antibacterial Activity
- Scientific Field: Microbiology
- Application Summary: Indole derivatives, such as 1,3-diazole, show different biological activities, including antibacterial activity . They have been found to inhibit various bacteria .
- Methods of Application: The antibacterial activity of indole derivatives is typically evaluated using in vitro assays against a broad range of bacteria .
- Results or Outcomes: Certain indole derivatives have shown potent antibacterial activity .
Antimycobacterial Activity
- Scientific Field: Microbiology
- Application Summary: Indole derivatives, such as 1,3-diazole, also exhibit antimycobacterial activity . They have been found to inhibit various mycobacteria .
- Methods of Application: The antimycobacterial activity of indole derivatives is typically evaluated using in vitro assays against a broad range of mycobacteria .
- Results or Outcomes: Certain indole derivatives have shown potent antimycobacterial activity .
Antidiabetic Activity
- Scientific Field: Endocrinology
- Application Summary: Indole derivatives, such as 1,3-diazole, have been found to possess antidiabetic activity . They can inhibit the enzymes involved in glucose metabolism .
- Methods of Application: The antidiabetic activity of indole derivatives is typically evaluated using in vitro and in vivo models of diabetes .
- Results or Outcomes: Indole derivatives have shown significant antidiabetic activity in various models of diabetes .
Eigenschaften
IUPAC Name |
3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-8-11-4-2-3-5-13(11)16(10)9-12-6-7-19-14(12)15(17)18/h2-7,10H,8-9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHASWNNAOOMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=C(OC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



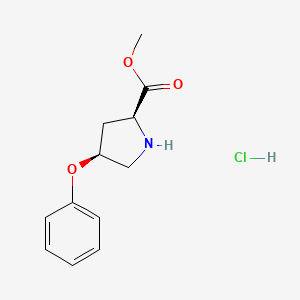
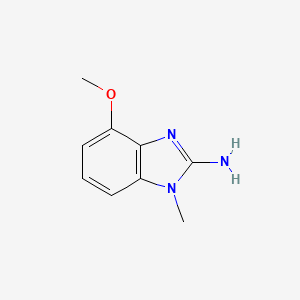
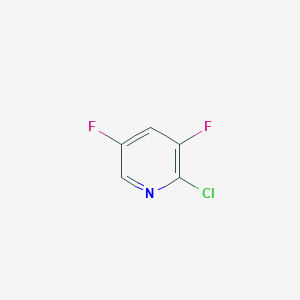
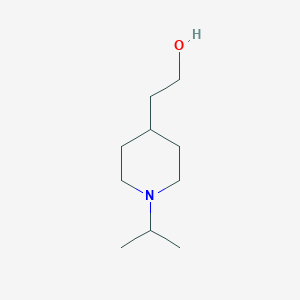
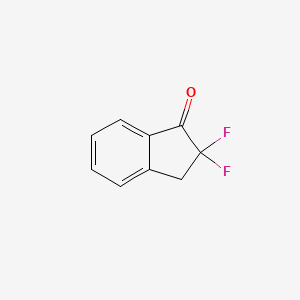
![Methyl 7-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1419767.png)
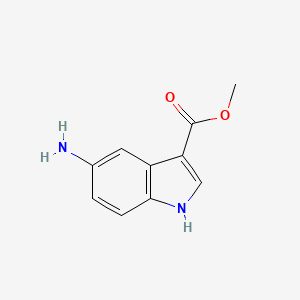
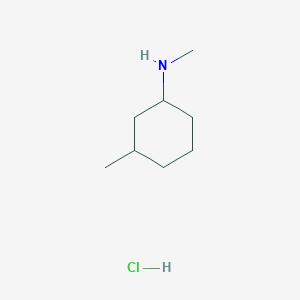
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419772.png)
![1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B1419773.png)
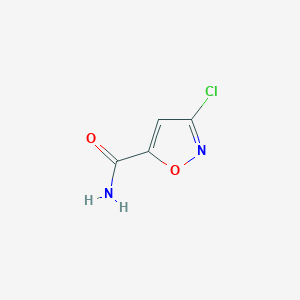
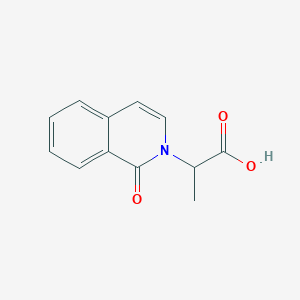
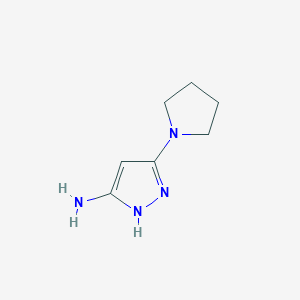
![(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1419779.png)